Stannic antimonate

描述

属性

IUPAC Name |

tin(4+);tetrastiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDBZZCMDZXBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16Sb4Sn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12673-86-8 | |

| Record name | Stannic antimonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STANNIC ANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Fabrication Methodologies for Stannic Antimonate Materials

Precipitation-Based Synthesis Routes for Stannic Antimonate (B1203111)

Precipitation is a widely utilized technique for the synthesis of stannic antimonate due to its simplicity and scalability. This method involves the reaction of soluble precursors in a solution to form an insoluble this compound product.

Controlled Precipitation Parameters and Stoichiometric Ratios

The properties of this compound are highly sensitive to the parameters of the precipitation process. Key factors that require precise control include pH, temperature, and the stoichiometric ratio of the tin and antimony precursors.

The pH of the reaction medium plays a critical role in the formation of the precipitate. For instance, in the co-precipitation method, an ammonia (B1221849) solution is added dropwise to an acidified mixture of tin and antimony chlorides to facilitate precipitation, with the pH typically controlled between 5 and 6. The temperature during precipitation also influences the reaction kinetics and the crystallinity of the final product. A common temperature range for this process is between 50–60°C.

The stoichiometric ratio of tin (Sn) to antimony (Sb) is a fundamental parameter that dictates the composition and, consequently, the properties of the resulting material. Researchers have prepared tin(IV) antimonate with varying Sb/Sn molar ratios and observed that the ion-exchange capacities for sodium and cesium ions increase with the Sb/Sn molar ratio. researchgate.net For example, a 1:1 molar ratio of stannic tetrachloride to antimony metal has been used to synthesize this compound. docsdrive.com In the preparation of oxygen compounds of antimony and iron, a weight ratio of 1:4 (Fe₂O₃:Sb₂O₅) is recommended. google.com

| Precursor 1 | Precursor 2 | Molar Ratio (Sn:Sb) | Temperature (°C) | pH | Resulting Material | Reference |

| Stannic tetrachloride | Antimony metal | 1:1 | Room Temperature | - | This compound | docsdrive.com |

| Tin tetrachloride pentahydrate | Antimony trichloride (B1173362) | - | 50-60 | 5-6 | This compound | |

| Stannic chloride | Antimony chloride | - | - | - | SnSb/C nanofibers | sciencegate.app |

| Tin(IV) chloride | Antimony(III) chloride | - | - | - | Sb–SnO2 nanocrystallite | researchgate.net |

Influence of Precursor Chemistry on Material Formation

The choice of tin and antimony precursors significantly impacts the formation and characteristics of this compound. Commonly used precursors include chlorides, oxides, and alkoxides of tin and antimony.

For instance, stannic tetrachloride pentahydrate and antimony trichloride are frequently used as precursors, often dissolved in hydrochloric acid to form a clear solution before precipitation. In another approach, stannic tetrachloride is dissolved in distilled water and reacted with antimony metal dissolved in aqua regia. docsdrive.com The use of different precursors can lead to variations in particle size, morphology, and purity of the final product. For example, avoiding chloride ions, which can be a byproduct of using antimony chloride, is sometimes desirable. mdpi.com

Hydrogen peroxide has been utilized as an oxidant to convert antimony trioxide to antimony pentoxide, which can then be reacted with a tin compound. google.com This method offers the advantage of eliminating certain waste products and preventing contamination. google.com The chemical nature of the precursors also dictates the necessary solvent system. For example, tin and antimony chlorides are often dissolved in a mixture of ethanol (B145695) and distilled water.

Sol-Gel Processing of this compound Composites

The sol-gel method is a versatile technique for producing this compound composites with controlled porosity and microstructure. nih.govarabjchem.org This process involves the transition of a colloidal solution (sol) into a gel-like network. nih.gov

Optimization of Sol-Gel Conditions for Material Properties

The properties of sol-gel derived this compound are highly dependent on the reaction conditions. azonano.com Key parameters that can be optimized include the type of precursor, solvent, pH, temperature, and aging time. nih.gov

For instance, the concentration of precursors and the type of solvent can affect the hydrolysis and condensation rates, which in turn influence the particle size and morphology. azonano.com The pH of the solution is a critical factor; acidic conditions can slow down hydrolysis, leading to more uniform particle sizes, while basic conditions can accelerate the reaction, potentially resulting in larger aggregates. azonano.com

The temperature at which the gel is dried and calcined also plays a crucial role. mdpi.com For example, in the synthesis of antimony-doped tin oxide aerogels, the Sb:Sn precursor mole ratio is varied to optimize conductivity and absorbance. researchgate.net A study on titania-based nanocatalysts showed that increasing the gelling temperature from 60 to 80 °C led to faster solvent evaporation and the formation of clusters, which reduced catalytic activity. mdpi.com

| Parameter | Effect on Material Properties | Reference |

| Precursor Concentration | Affects gelation time and porosity. | azonano.com |

| pH | Controls hydrolysis and condensation rates, influencing particle size. | nih.govazonano.com |

| Temperature | Influences reaction kinetics, particle growth, and morphology. | azonano.commdpi.com |

| Solvent Type | Affects solubility and stability of precursors and intermediates. | nih.gov |

Formation of Organic-Inorganic Hybrid Structures via Sol-Gel

The sol-gel process is particularly well-suited for the creation of organic-inorganic hybrid materials, where organic components are integrated into an inorganic matrix. nih.govmdpi.com This combination can yield materials with enhanced properties not found in the individual components. researchgate.net

For example, polyacrylamide has been used as a matrix to impregnate inorganic precipitates of tin(IV) antimonate, forming polyacrylamide this compound (PAmSnSb) hybrid composites. tandfonline.com These hybrid materials have shown high surface areas and improved chemical stabilities. tandfonline.com In another example, an antimony oxide colloidal dispersion was created in methyl silanol (B1196071) by reacting the oxide with trimethoxy methyl silane. google.com

The sol-gel method allows for the introduction of a wide variety of organic moieties with specific functional groups into the inorganic network, enabling the design of materials with tailored properties for specific applications. nih.govresearchgate.net These hybrid structures are formed through the co-condensation of metal alkoxides and organo-functionalized silanes or other organic precursors. researchgate.net

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are effective for synthesizing crystalline this compound nanoparticles with high purity. These techniques involve chemical reactions in a closed system, typically an autoclave, under elevated temperature and pressure.

In the hydrothermal method, water is used as the solvent, while the solvothermal method employs other organic solvents. These methods allow for precise control over the size, shape, and crystallinity of the resulting nanoparticles by adjusting parameters such as temperature, pressure, reaction time, and precursor concentration. rsc.org

For example, high-purity this compound nanoparticles have been produced by dissolving tin chloride and antimony chloride in a mixture of ethanol and distilled water within an autoclave. The mixture is then sealed and heated, for instance, at approximately 120°C for 12 hours. After cooling, the precipitate is collected, washed, dried, and often annealed at high temperatures (e.g., around 600°C) to enhance crystallinity. The use of stabilizers like polyvinylpyrrolidone (B124986) (PVP) can help control particle growth. Solvothermal synthesis has also been employed to create thioantimonates(V) under mild conditions. acs.org

Doping and Modification Strategies for this compound Materials

Doping and modification strategies are employed to enhance the intrinsic properties of this compound, tailoring it for specific applications by introducing foreign ions or integrating it into other material matrices.

In-situ doping involves the introduction of metal ions during the synthesis of this compound, leading to materials with modified structural and functional properties. This method ensures a uniform distribution of the dopant within the host matrix.

Cobalt (Co) Doping:

The synthesis of cobalt-doped this compound can be achieved through a co-precipitation method. chalcogen.ro A typical procedure involves the reaction of stannic tetrachloride and antimony trichloride in the presence of cobalt chloride. docsdrive.com For instance, a 0.1 M solution of cobalt chloride can be reacted with a mixture of 0.1 M stannic tetrachloride and 0.1 M antimony metal (dissolved in aqua regia) at a 1:1:1 molar ratio. docsdrive.com The resulting material exhibits altered ion-exchange capacities and leaching behaviors. docsdrive.com Studies have shown that cobalt-doped this compound has a lower leach rate for Co²⁺ ions compared to undoped this compound saturated with cobalt, and this leach rate decreases with increasing radiation doses. docsdrive.com The introduction of cobalt can also influence the crystallite size and lattice strain of the material. docsdrive.com

Strontium (Sr) Doping:

Similar to cobalt doping, strontium can be introduced in-situ during the precipitation of this compound. docsdrive.com A 0.1 M solution of strontium chloride is used with stannic tetrachloride and antimony metal solutions in a 1:1:1 molar ratio. docsdrive.com Strontium doping has been shown to affect the material's capacity for ion exchange and its stability under irradiation. docsdrive.commdpi.com Research on other materials, such as lanthanum tartrate, has demonstrated that strontium doping can decrease electrical resistivity and enhance mechanical properties. aristonpubs.com In some oxide systems, strontium doping can also facilitate crystal growth at lower temperatures and improve cycling performance in battery applications. mdpi.com

Zinc (Zn) Doping:

Zinc-doped this compound can be synthesized using methods like sol-gel. i-asem.org In this process, tin chloride and zinc acetate (B1210297) are used as precursors. i-asem.org The resulting materials can form nanostructures such as nanodiamonds and nanorods upon annealing. i-asem.org XRD analysis confirms the incorporation of zinc into the tin oxide matrix, leading to structures like Zn₂SnO₄. i-asem.org Zinc doping has been found to slightly improve the electrical conductivity of tin oxide films. i-asem.org Hydrothermal methods can also be employed to create zinc-doped tin oxide nanoparticles with controlled morphology. researchgate.net

Table 1: Effects of Metal Ion Doping on this compound Properties

| Dopant Ion | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| Cobalt (Co) | Co-precipitation | Reduced leaching rate of Co²⁺ ions; alters crystallite size and lattice strain. | docsdrive.com |

| Strontium (Sr) | Co-precipitation | Affects ion-exchange capacity and stability under irradiation. | docsdrive.com |

| Zinc (Zn) | Sol-gel | Forms nanostructures (nanodiamonds, nanorods); slightly improves electrical conductivity. | i-asem.org |

Incorporating this compound into polymeric matrices like polyacrylamide results in hybrid composite materials with enhanced properties, combining the advantages of both the inorganic ion exchanger and the organic polymer.

Polyacrylamide-stannic antimonate (PAmSnSb) composites are synthesized by impregnating inorganic precipitates of this compound into a polyacrylamide matrix. tandfonline.comdeswater.com The synthesis typically involves preparing a viscous solution of polyacrylamide by heating acrylamide (B121943) with a polymerization initiator like potassium persulfate. d-nb.inforesearchgate.net Separately, a this compound precipitate is formed. The polyacrylamide solution is then thoroughly mixed with the inorganic precipitate slurry. d-nb.info The mixture is often refluxed at a controlled temperature (e.g., 70 ± 5 °C) to facilitate the composite formation. d-nb.info

These hybrid composites exhibit high surface areas with a mesoporous texture. tandfonline.com Characterization studies using techniques like FTIR, SEM, and BET surface area analysis confirm the successful integration of the two components. tandfonline.com The resulting PAmSnSb composites show improved chemical stability compared to the individual components. For instance, their stability in nitric acid is generally high. tandfonline.com The incorporation process aims to leverage the mechanical and granulometric properties of the polymer while retaining the high ion-exchange capacity and selectivity of the this compound. researchgate.net

Surface modification techniques are utilized to alter the surface chemistry of this compound, thereby enhancing its performance in specific applications by improving its interaction with other substances. While specific research on surface modification of this compound is not extensively detailed in the provided results, the principles can be inferred from related materials.

The goal of surface modification is often to introduce specific functional groups onto the material's surface. This can lead to improved dispersion in various media, enhanced catalytic activity, or increased selectivity in adsorption processes. For other inorganic materials, techniques such as silanization (treatment with organosilanes) are common to introduce organic functionalities. Another approach could involve coating the this compound particles with a thin layer of another material to create a core-shell structure, thereby passivating the surface or adding new functionalities. The choice of modification technique depends heavily on the intended application of the this compound material.

Incorporation into Polymeric Matrices (e.g., Polyacrylamide)

Advanced Deposition Techniques for this compound Coatings

Advanced deposition techniques are crucial for fabricating high-quality this compound coatings for applications in electronics, sensors, and protective layers.

Spray pyrolysis is a cost-effective and versatile technique for depositing thin films of materials like antimony-doped tin oxide (a close relative of this compound) onto a heated substrate. researchgate.netlatrobe.edu.auustc.edu.cn The process involves spraying a precursor solution onto a substrate heated to a temperature high enough to cause the precursors to react and form the desired compound. mtixtl.comholmarc.com

For antimony-doped tin oxide (ATO) films, the precursor solution typically contains a tin salt (e.g., tin chloride) and an antimony salt. latrobe.edu.auresearchgate.net The substrate temperature is a critical parameter, often maintained above 400 °C, as it significantly influences the film's properties, including crystallinity, roughness, and electrical conductivity. latrobe.edu.auustc.edu.cn The concentration of the precursor solution and the spray rate are other important parameters that can be adjusted to control the film's thickness and morphology. espublisher.com

Research on spray-pyrolyzed ATO films has shown that careful optimization of deposition conditions can yield highly transparent (80-90% transmittance in the visible spectrum) and electrically conductive coatings. latrobe.edu.auresearchgate.net The technique allows for the fabrication of large-area, uniform films suitable for applications such as transparent electrodes in solar cells and displays. researchgate.netscirp.org

Table 2: Key Parameters in Spray Pyrolysis of Antimony-Doped Tin Oxide Films

| Parameter | Typical Range/Value | Influence on Film Properties | Reference |

|---|---|---|---|

| Substrate Temperature | > 400 °C | Affects crystallinity, surface morphology, and electrical properties. | latrobe.edu.auscirp.org |

| Precursor Concentration | Variable | Influences film thickness and homogeneity. | scirp.org |

| Antimony Doping Level | Variable | Heavily influences optical and electrical properties. | latrobe.edu.auresearchgate.net |

| Annealing | Post-deposition | Promotes adhesion and improves crystalline structure. | scirp.org |

Cathodic electrodeposition is an electrochemical process used to produce thin films from a solution containing ions of the desired material. mdpi.comgoogle.com A voltage is applied between a cathode (the substrate) and an anode, causing the positively charged ions in the electrolyte to move towards the cathode and deposit as a thin film. mdpi.comkansaialtan.com.tr

This technique has been used to fabricate antimony-tin dioxide composite electrodes. researchgate.net The process typically involves an electrolyte containing precursors like tin chloride and antimony chloride. researchgate.net The composition, morphology, and crystallinity of the deposited film are influenced by parameters such as the concentration of the precursors in the electrolyte, the applied current density or potential, and the temperature. researchgate.netresearchgate.net For example, in the deposition of SnO₂-Sb₂O₃ layers, the concentration of SbCl₃ was found to affect the crystallinity of the nanoscale electrodeposition. researchgate.net

Cathodic electrodeposition offers advantages in controlling film thickness and morphology at the nanoscale. researchgate.net The process can be carried out in different modes, such as potentiostatic (constant voltage) or galvanostatic (constant current), to achieve desired film characteristics. mdpi.com

Aerosol Assisted Chemical Vapor Deposition (AACVD)

Aerosol Assisted Chemical Vapor Deposition (AACVD) is a versatile and cost-effective method for synthesizing thin films of various materials, including this compound, often referred to as antimony-doped tin oxide (ATO). rsc.org This technique is a variation of conventional Chemical Vapor Deposition (CVD) but offers the significant advantage of not requiring volatile precursors. rsc.orgrsc.org Instead, the AACVD process involves dissolving the precursor materials in a suitable solvent, generating an aerosol of microscopic droplets from this solution, and then transporting this aerosol into a heated reaction chamber using a carrier gas. nih.govscielo.org.co Inside the chamber, the solvent evaporates, and the precursors decompose on a heated substrate to form the desired thin film. scielo.org.conasa.gov This method allows for the use of a wider range of precursor chemicals and provides excellent control over film morphology and properties. rsc.org

The synthesis of this compound films via AACVD typically involves co-deposition from tin and antimony precursors. For instance, researchers have successfully deposited ATO thin films using precursors like butyltin trichloride for the tin source and antimony(III) ethoxide as the antimony dopant, dissolved in a solvent such as methanol. rsc.orgucl.ac.uk Another common precursor for the tin component is stannic chloride. scielo.brscielo.br The aerosol is generated, often with an ultrasonic nebulizer, and transported to the substrate, which is heated to temperatures in the range of 450 °C to 773 K. rsc.orgscielo.br Air or an inert gas like argon is commonly used as the carrier gas. rsc.orgnasa.gov

The properties of the resulting this compound films are highly dependent on the deposition parameters. X-ray diffraction (XRD) studies have confirmed that films grown by AACVD are typically of the cassiterite phase of tin oxide, with antimony successfully incorporated into the SnO₂ lattice, forming a solid solution. ucl.ac.uk Even at high dopant concentrations, separate antimony oxide phases are often not observed. ucl.ac.uk The concentration of antimony in the precursor solution directly influences the dopant level in the final film. ucl.ac.uk

Research has shown that the electrical properties of AACVD-synthesized this compound films are particularly noteworthy. These films exhibit n-type conductivity. ucl.ac.uk The electrical resistivity can be fine-tuned by adjusting the antimony doping level. One study found that a 4 at% antimony doping level produced a film with a very low electrical resistivity of 4.7 × 10⁻⁴ Ω cm. rsc.org This low resistivity was attributed to a high charge carrier density of 1.2 × 10²¹ cm⁻³ and an electron mobility of 11.4 cm² V⁻¹ s⁻¹. rsc.org However, further increasing the dopant concentration can lead to an increase in resistivity, as it may decrease both carrier density and mobility. ucl.ac.uk This effect is sometimes attributed to the formation of Sb(III) in addition to the desired Sb(V) at higher doping levels. rsc.orgucl.ac.uk The deposited films are generally adherent, air-stable, and show good coverage of the substrate. rsc.org

Research Findings for AACVD Synthesis of this compound

Table 1: Experimental Parameters for AACVD of this compound Thin Films

| Parameter | Value/Type | Source(s) |

| Tin Precursor | Butyltin trichloride, Stannic chloride (SnCl₄·5H₂O) | rsc.org, ucl.ac.uk, scielo.br, scielo.br |

| Antimony Precursor | Antimony(III) ethoxide | rsc.org, ucl.ac.uk |

| Solvent | Methanol, Ethanol | rsc.org, ucl.ac.uk, scielo.br |

| Substrate | Glass, Borosilicate Glass | rsc.org, scielo.br |

| Deposition Temp. | 450 °C (723 K) - 773 K | rsc.org, ucl.ac.uk, scielo.br |

| Carrier Gas | Air, Nitrogen | rsc.org, ucl.ac.uk, mdpi.com |

| Carrier Gas Flow | 5 L min⁻¹ | scielo.br, researchgate.net |

Table 2: Properties of AACVD-Synthesized this compound (ATO) Thin Films

| Property | Finding | Source(s) |

| Film Composition | Phase-pure cassiterite SnO₂ with Sb incorporation | ucl.ac.uk |

| Conductivity Type | n-type | ucl.ac.uk |

| Optimal Doping (example) | 4 at% Sb | rsc.org |

| Lowest Resistivity | 4.7 × 10⁻⁴ Ω cm (at 4 at% Sb) | rsc.org |

| Carrier Density | 1.2 × 10²¹ cm⁻³ (at 4 at% Sb) | rsc.org |

| Electron Mobility | 11.4 cm² V⁻¹ s⁻¹ (at 4 at% Sb) | rsc.org |

| Adhesion | Excellent (passed Scotch™ tape test) | rsc.org |

| Stability | Air stable for over one year | rsc.org |

Comprehensive Characterization of Stannic Antimonate Materials

Structural Elucidation by X-ray Diffraction (XRD)

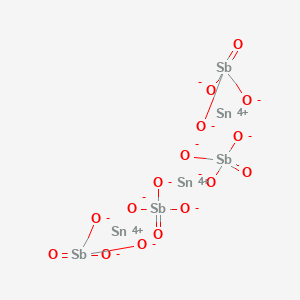

X-ray diffraction (XRD) stands as a primary tool for investigating the crystalline structure of stannic antimonate (B1203111). By analyzing the diffraction patterns, detailed information about the material's phase, crystallinity, and microstructural properties can be obtained.

Stannic antimonate can crystallize in several structures, with the pyrochlore (B1171951) and rutile types being of significant interest. arizona.edu The pyrochlore structure, a complex cubic framework, is often associated with the compound's notable ion-exchange capabilities. researchgate.net XRD patterns are used to identify these crystalline phases by comparing the observed diffraction peaks with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). nih.gov

For instance, rare-earth stannates with the formula A₂Sn₂O₇ consistently form the cubic pyrochlore structure (space group Fd-3m). researchgate.net The presence of sharp, well-defined peaks in an XRD pattern indicates a high degree of crystallinity, whereas broad humps suggest an amorphous or poorly crystalline nature. The synthesis method, such as co-precipitation or hydrothermal techniques, significantly influences the resulting crystalline phase and purity of the this compound. nih.gov In some cases, depending on the synthesis conditions, mixed phases or precursor materials like SnO₂ might be detected, highlighting the importance of XRD for quality control. akjournals.com

Table 1: Common Crystal Structures of this compound and Related Compounds Identified by XRD

| Compound/Structure | Crystal System | Space Group | Key Identifying Features from XRD | Reference |

|---|---|---|---|---|

| This compound (Pyrochlore) | Cubic | Fd-3m | Characteristic peaks corresponding to the pyrochlore structure. researchgate.net | researchgate.netnih.gov |

| Ferric Ortho-Antimonate (Rutile) | Tetragonal | P4₂/mnm | Diffraction pattern similar to the rutile structure of TiO₂. arizona.edu | arizona.edu |

| Y₂Sn₂O₇ (Pyrochlore) | Cubic | Fd-3m | Diffraction peaks match JCPDS card No. 01-088-0508. nih.gov | nih.gov |

| Tripuhyite (FeSbO₄) | Tetragonal | P4₂/mnm | Rutile structure confirmed by single-crystal and powder XRD. arizona.edu | arizona.edu |

Beyond phase identification, XRD peak broadening analysis provides quantitative data on the microstructure of this compound, specifically the crystallite size and lattice strain. docsdrive.comdntb.gov.ua Crystallite size refers to the size of coherently diffracting crystalline domains, while lattice strain measures the distribution of lattice constants due to crystal imperfections like dislocations. docsdrive.com

Two common methods for this analysis are the Scherrer equation and the Williamson-Hall (W-H) plot. dntb.gov.uaarxiv.org The Scherrer equation offers a basic estimation of crystallite size, while the W-H plot method allows for the separation of size and strain contributions to the peak broadening. arxiv.org The W-H equation is given by: β cosθ = (Kλ/D) + 4ε sinθ where β is the full width at half-maximum (FWHM) of the diffraction peak, θ is the Bragg angle, K is a shape factor (typically ~0.9), λ is the X-ray wavelength, D is the crystallite size, and ε is the lattice strain. arxiv.org By plotting β cosθ against 4sinθ, the crystallite size can be determined from the y-intercept and the strain from the slope of the line. arxiv.org These parameters are crucial as they can influence the material's reactivity and performance. For example, studies on various nanomaterials have shown that crystallite size can range from a few nanometers to over 50 nm depending on synthesis and processing conditions. researchgate.net

Table 2: Example of Microstructural Parameters Determined by XRD Analysis

| Material | Method | Crystallite Size (nm) | Lattice Strain (x10⁻³) | Reference |

|---|---|---|---|---|

| Ba1/4Sr3/4MnO3 | Williamson-Hall Plot | 22 - 212 | 1.32 - 4.58 | arxiv.org |

| Sn-doped CuO | Scherrer Equation | 37 - 90 | Not reported | researchgate.net |

| This compound | Peak Width Analysis | Not specified | Not specified | docsdrive.com |

In-situ XRD is a powerful technique for observing the structural transformations of materials in real-time under non-ambient conditions, such as during heating or chemical reactions. universallab.orgrsc.org This method allows researchers to monitor phase transitions, crystallization processes, and the formation of intermediate species as they occur. researchgate.netresearchgate.net For example, high-temperature in-situ XRD can be used to understand the synthesis of this compound by observing the structural changes of precursors as the temperature is increased. universallab.org It can also reveal the thermal stability of the material, showing at what temperatures it might decompose or transform into other phases, such as SnO₂. akjournals.comuniversallab.org Such studies are invaluable for optimizing synthesis protocols and understanding the material's behavior in high-temperature applications. rsc.org

Crystallite Size and Lattice Strain Determination

Spectroscopic Investigations of this compound

Spectroscopic techniques provide complementary information to XRD by probing the chemical bonding and surface chemistry of this compound.

FTIR spectroscopy is a widely used technique to identify functional groups and characterize the chemical bonds within a material. mt.compressbooks.pub When infrared radiation interacts with this compound, specific frequencies are absorbed, corresponding to the vibrational energies of the bonds present. mt.com The resulting FTIR spectrum acts as a molecular fingerprint of the compound. researchgate.net

In the context of this compound, FTIR spectra typically show broad absorption bands in the 2500-3600 cm⁻¹ region and a peak around 1640 cm⁻¹, which are assigned to the stretching and bending vibrations of interstitial water molecules, respectively. akjournals.com The region below 1000 cm⁻¹ is particularly important for identifying the metal-oxygen bonds. For instance, bands corresponding to Sb-O and Sn-O vibrations can be observed in this region. researchgate.net The presence and position of these bands confirm the formation of the this compound framework and can also provide information about the condensation of antimonate groups during thermal treatment. akjournals.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| 3600-2500 | O-H stretching of interstitial water | Indicates the presence of hydrated water within the material's structure. | akjournals.com |

| ~1640 | H-O-H bending of interstitial water | Confirms the presence of water molecules. | akjournals.com |

| ~730 & ~650 | Sb-O-Sb bending vibrations | Characteristic of the antimonate framework. | researchgate.net |

| ~600-700 | Sb-O bonds | Indicates the presence of antimony-oxygen bonds. | researchgate.net |

| Below 1000 | Sn-O vibrations | Confirms the presence of tin-oxygen bonds. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and, crucially, information about the chemical states (including oxidation states) of the elements on the material's surface (typically the top 1-10 nm). numberanalytics.commccrone.com This is achieved by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. mccrone.com The binding energy of these electrons is characteristic of the element and its chemical environment. jh.edu

For this compound, XPS is essential for confirming the oxidation states of tin and antimony, which are expected to be Sn(IV) and Sb(V). The binding energies of the Sn 3d and Sb 3d core levels are analyzed. The Sn 3d spectrum typically shows a doublet (Sn 3d₅/₂ and Sn 3d₃/₂) with binding energies characteristic of the Sn⁴⁺ state. researchgate.netxpsdatabase.net Similarly, the Sb 3d region is analyzed to identify the Sb⁵⁺ state. researchgate.net A significant challenge in the XPS analysis of this compound is the overlap of the Sb 3d₅/₂ peak with the O 1s peak. thermofisher.com Therefore, analysis often relies on the non-overlapping Sb 3d₃/₂ peak to determine the chemical state and quantity of antimony, and from this, the position and intensity of the Sb 3d₅/₂ peak can be inferred. thermofisher.com This detailed surface information is critical for understanding the material's performance in applications like catalysis and ion exchange, where surface interactions are paramount. tascon.eucnrs.fr

Table 4: Typical Binding Energies from XPS for this compound

| Element/Core Level | Expected Oxidation State | Approximate Binding Energy (eV) | Notes | Reference |

|---|---|---|---|---|

| Sn 3d₅/₂ | Sn⁴⁺ | ~486-487 | The exact value can shift slightly depending on the chemical environment. | researchgate.netxpsdatabase.net |

| Sn 3d₃/₂ | Sn⁴⁺ | ~495-496 | Spin-orbit splitting of ~8.5 eV from the 3d₅/₂ peak. | researchgate.net |

| Sb 3d₃/₂ | Sb⁵⁺ | ~540 | This peak is used for quantification due to the overlap of Sb 3d₅/₂ and O 1s. | researchgate.netthermofisher.com |

| Sb 3d₅/₂ | Sb⁵⁺ | ~531 | Overlaps with the O 1s signal. | researchgate.netthermofisher.com |

UV-Visible-Near Infrared (UV-Vis-NIR) Spectrophotometry for Optical Properties

UV-Vis-NIR spectrophotometry is a powerful technique used to determine the optical properties of materials, such as transmittance, reflectance, and absorbance, over a wide range of wavelengths from ultraviolet to near-infrared. eag.comshimadzu.com This analysis provides insights into the electronic transitions occurring within the material. gcms.cz

For this compound, UV-Vis-NIR spectroscopy is employed to study its optical band gap and general absorption characteristics. The absorption of light in this spectral range corresponds to the excitation of electrons from the valence band to the conduction band. The energy at which this transition begins is known as the optical band gap, a fundamental property of semiconductor materials.

Research findings indicate that the optical properties of this compound can be influenced by its synthesis method and composition. For instance, studies on related materials like tungsten trioxide (WO₃) films on silver nanowire (Ag NW) electrodes show significant modulation of near-infrared light, a property that can be explored in this compound systems for applications such as smart windows. researchgate.net The typical wavelength range for these measurements is from 175 nm to 3300 nm. eag.com

| Property | Description | Technique |

| Optical Band Gap | The minimum energy required to excite an electron from the valence band to the conduction band. | UV-Vis-NIR Spectroscopy |

| Transmittance | The fraction of incident light at a specified wavelength that passes through a sample. | UV-Vis-NIR Spectroscopy |

| Absorbance | The measure of the quantity of light absorbed by a sample. | UV-Vis-NIR Spectroscopy |

| Reflectance | The fraction of incident light at a specified wavelength that is reflected from a sample. | UV-Vis-NIR Spectroscopy |

Thermal Analysis of this compound Materials

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For this compound, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to investigate its thermal stability, hydration, and decomposition processes.

TGA measures the change in mass of a sample as it is heated at a controlled rate. empa.ch This technique is particularly useful for quantifying the water content (hydration) in this compound and observing its decomposition at higher temperatures. empa.chresearchgate.net The analysis provides a thermogram, which plots the percentage of weight loss against temperature.

A typical TGA curve for a hydrated inorganic material like this compound shows distinct weight loss steps. The initial weight loss, usually occurring below 200°C, is attributed to the removal of physically adsorbed and interlayer water molecules. empa.chcmc-concrete.com Subsequent weight loss at higher temperatures corresponds to the dehydroxylation of the material, where structural hydroxyl groups are removed as water. cmc-concrete.com The thermal stability of the material can be assessed by the temperature at which significant decomposition begins. azom.com

| Temperature Range | Event |

| < 200°C | Dehydration (loss of adsorbed and interlayer water) |

| > 200°C | Dehydroxylation and Decomposition |

DTA is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. longdom.orgworldoftest.com This method is highly sensitive to thermal events such as phase transitions (e.g., crystallization), melting, and decomposition, which are indicated by endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DTA curve. filab.frmat-cs.com

For this compound, DTA can reveal information about its structural transformations upon heating. An endothermic peak is often observed in conjunction with the weight loss seen in TGA, corresponding to the energy required for dehydration. Exothermic peaks at higher temperatures may indicate crystallization from an amorphous state or other phase transitions within the material. The combination of TGA and DTA, often performed simultaneously (TGA/DTA), provides a comprehensive thermal profile of the material. eag.com

| Peak Type | Process |

| Endothermic | Dehydration, Decomposition |

| Exothermic | Crystallization, Phase Transition |

Thermogravimetric Analysis (TGA) for Hydration and Decomposition

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface features and internal structure of materials at the micro and nano-scale.

SEM is a powerful tool for obtaining high-resolution images of a material's surface topography. surfacesciencewestern.com It works by scanning the surface with a focused beam of electrons and detecting the signals produced, such as secondary electrons and backscattered electrons. air.app.br SEM analysis of this compound reveals details about its particle shape, size distribution, and surface texture. The images can show whether the material consists of discrete particles, agglomerates, or has a porous structure.

In conjunction with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) allows for elemental mapping. dti.dkresearchgate.net This technique analyzes the characteristic X-rays emitted from the sample when bombarded by the electron beam, providing qualitative and semi-quantitative information about the elemental composition and distribution across the sample's surface. surfacesciencewestern.comair.app.br For this compound, EDX mapping would confirm the presence and uniform distribution of tin (Sn) and antimony (Sb) throughout the material.

| Technique | Information Obtained |

| SEM | Surface topography, particle shape and size |

| EDX/EDS | Elemental composition and distribution |

TEM provides even higher magnification and resolution than SEM, allowing for the characterization of a material's internal structure, crystallinity, and particle size at the nanoscale. uni-due.denih.gov For TEM analysis, the sample must be thin enough to be electron-transparent. uni-due.de

| Technique | Information Obtained |

| TEM | Nanostructure, particle size and shape, crystallinity |

| SAED | Crystalline structure |

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Mapping

Elemental Compositional Analysis

The precise determination of the elemental composition of this compound is fundamental to understanding its stoichiometry, purity, and, consequently, its functional properties. Various analytical techniques are employed to achieve both qualitative and quantitative elemental characterization.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for the elemental analysis of materials. qa-group.comrigaku.com The method involves irradiating the this compound sample with high-energy X-rays from a controlled source. qa-group.com This primary X-ray beam excites atoms within the sample, causing the ejection of inner orbital electrons. rigaku.com Electrons from higher energy orbitals then drop to fill the created vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. The energy of these emitted X-rays is characteristic of each element present, acting as an elemental "fingerprint". qa-group.comrigaku.com

A detector, such as a silicon drift detector (SDD), measures the energy and intensity of the emitted fluorescent X-rays. qa-group.com By analyzing the resulting spectrum, the presence of tin (Sn) and antimony (Sb), as well as any potential impurities, can be identified. XRF is well-suited for rapid qualitative analysis, providing results within seconds or minutes. horiba.com

For quantitative analysis, the intensity of the peaks is related to the concentration of each element. horiba.com This can be achieved through methods like the Fundamental Parameters Method (FPM), which uses theoretical algorithms to calculate concentrations, or by using calibration curves created from standards with known compositions. horiba.com XRF is particularly valuable for quality control in the synthesis of this compound, ensuring the correct ratio of tin to antimony is achieved. qa-group.com

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is another powerful technique for elemental analysis, frequently integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). thermofisher.combruker.com This coupling allows for the simultaneous visualization of the material's morphology and the determination of its elemental composition at the micro or nanoscale. thermofisher.combruker.com

The principle of EDX is similar to XRF; a focused beam of electrons, rather than X-rays, is used to excite the atoms in the this compound sample. thermofisher.comcsinordic.com This interaction causes the emission of characteristic X-rays, which are unique to the elements present. bruker.comwikipedia.org An energy-dispersive detector measures the energy of these emitted X-rays, generating a spectrum that reveals the elemental makeup of the analyzed region. csinordic.comnih.gov

EDX analysis provides both qualitative and quantitative information. thermofisher.comnih.gov It can identify the major elements (Sn, Sb, O) and detect minor or trace impurities. thermofisher.com A key advantage of EDX is its ability to perform elemental mapping, which visually displays the spatial distribution of different elements across the sample's surface. bruker.com This is invaluable for assessing the homogeneity of tin and antimony distribution within the material, identifying phase segregation, or analyzing inclusions. bruker.com

Atomic Absorption Spectrometry (AAS) for Quantitative Analysis

Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective quantitative analytical technique used to determine the concentration of specific elements in a sample. vscht.czscribd.com It is particularly useful for obtaining precise measurements of the tin and antimony content in this compound. The technique relies on the principle that free atoms in a gaseous state will absorb light at specific wavelengths that are characteristic of the element . vscht.czscribd.com

For the analysis of this compound, the solid sample must first be brought into a solution, typically by digestion in strong acids. This solution is then introduced into an atomizer, such as a flame or a graphite (B72142) furnace, which provides the thermal energy to dissociate the chemical compounds into free ground-state atoms. ej-eng.org

A light source, commonly a hollow-cathode lamp made of the element being analyzed (e.g., an antimony lamp), emits radiation at a wavelength specific to that element. scribd.com This light passes through the atomized sample, and the detector measures the amount of light absorbed by the analyte atoms. vscht.cz According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the element in the sample. vscht.czscribd.com

A specific method for antimony determination involves the hydride generation technique (HG-AAS). incdecoind.ro In this approach, antimony in the sample solution is chemically reduced to a volatile hydride (stibine, SbH₃), which is then swept into a heated quartz cell for atomization. incdecoind.ro This method offers very low detection limits, making it suitable for trace analysis. researchgate.net

Surface Area and Porosity Assessment (e.g., BET Method)

The surface area and porosity of this compound are critical physical properties that significantly influence its performance in applications such as ion exchange, catalysis, and gas sensing. anton-paar.commdpi.com The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid materials. malvernpanalytical.comcatalysis.blog

The BET analysis is based on the physical adsorption of a gas (typically nitrogen, N₂) onto the surface of the material at cryogenic temperatures (usually the boiling point of liquid nitrogen, 77 K). malvernpanalytical.comcatalysis.blog The sample is first degassed to remove any adsorbed contaminants. Then, the adsorbate gas is introduced to the sample at a series of controlled, increasing relative pressures. The amount of gas adsorbed at each pressure step is measured, generating an adsorption isotherm. anton-paar.com

The BET equation is applied to the data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the volume of gas required to form a single layer (monolayer) on the entire surface of the material. anton-paar.com From this monolayer capacity and the known cross-sectional area of the adsorbate molecule (0.162 nm² for N₂), the total surface area of the material is calculated. anton-paar.com

Analysis of the full adsorption-desorption isotherm provides further information about the material's porosity. The shape of the isotherm and the presence of a hysteresis loop can indicate the type of pores present (e.g., micropores, mesopores, or macropores). For instance, this compound-based composite materials have been shown to exhibit Type IV isotherms, which are characteristic of mesoporous materials (pore diameters between 2 and 50 nm). researchgate.nettandfonline.com The shape of the hysteresis loop (e.g., H2, H3, H4) can give clues about the pore geometry. researchgate.nettandfonline.com

Interactive Table: Porosity Characteristics of this compound Composites This table presents typical data for this compound-based materials, illustrating their porous nature.

| Material | BET Surface Area (m²/g) | Pore Type | Isotherm Type | Hysteresis Loop |

|---|---|---|---|---|

| Polyacrylamide this compound (PAmSnSb) | 155 | Mesoporous | Type IV | H3 |

| Polyacrylamide Stannic Silicoantimonate (PAmSnSiSb) | 120 | Mesoporous | Type IV | H2 |

Electrochemical Characterization (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

Electrochemical characterization is essential for applications where this compound is used as an electrode material, such as in sensors or batteries. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two primary techniques used for this purpose.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two set values in a triangular waveform. wikipedia.orgals-japan.com The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. wikipedia.org This technique provides information about the redox processes occurring at the electrode surface. als-japan.comlcms.cz For this compound, CV can be used to determine the potentials at which oxidation and reduction of the Sn and Sb species occur, assess the reversibility of these reactions, and study the stability of the material over repeated potential cycles. als-japan.com The experiments are conducted in a three-electrode cell, with this compound as the working electrode, a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl). als-japan.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that probes the frequency response of an electrochemical system. palmsens.compineresearch.com A small amplitude, sinusoidal AC potential is applied to the system over a wide range of frequencies, and the resulting AC current is measured. gamry.com The impedance, which is the frequency-dependent opposition to current flow, is calculated. palmsens.com

EIS data is often represented in a Nyquist plot (imaginary impedance vs. real impedance). This plot can reveal information about various processes occurring at the electrode-electrolyte interface, such as solution resistance, charge-transfer resistance, and double-layer capacitance. gamry.commdpi.com By fitting the data to an equivalent electrical circuit, these parameters can be quantified. mdpi.com For this compound, EIS can be used to characterize the kinetics of electron transfer, the ionic conductivity within the material's pores, and the properties of the electrochemical double-layer that forms at its surface. nih.gov

Electrical Property Measurement (e.g., Four-Point Probe, Resistivity)

The electrical properties, specifically resistivity and conductivity, are defining characteristics of this compound, especially in its applications as a transparent conducting oxide or in sensor technology. rsc.org

Resistivity is an intrinsic property of a material that quantifies how strongly it resists the flow of electric current. The four-point collinear probe method is a standard and highly accurate technique for measuring the resistivity of semiconductor materials like this compound. researchgate.netsuragus.com This method uses four equally spaced probes that contact the material's surface. A known DC current is passed through the two outer probes, while the voltage drop is measured across the two inner probes. researchgate.netsuragus.com Using four probes effectively eliminates errors arising from contact resistance and spreading resistance between the probes and the sample. researchgate.net The resistivity (ρ) can then be calculated from the measured current (I), voltage (V), and sample dimensions. pveducation.org

The electrical conductivity of tin-antimony oxides is highly dependent on the stoichiometry and the valence states of the tin and antimony ions. rsc.orgrsc.org In materials like antimony-doped tin oxide (ATO), which is closely related to this compound, antimony acts as a dopant. Sb⁵⁺ ions can substitute for Sn⁴⁺ ions in the tin oxide lattice, contributing free electrons to the conduction band and thereby increasing the material's conductivity (decreasing its resistivity). rsc.orgrsc.org However, the relationship is complex; as the antimony concentration increases beyond a certain limit, the conductivity may decrease due to the formation of insulating secondary phases or increased electron scattering. rsc.orgrsc.org Studies on tin-antimony mixed perovskites have shown that antimony dissolves into the stannic sites up to a certain mole fraction, beyond which an insulating antimonate phase forms. rsc.orgrsc.org

Interactive Table: Electrical Resistivity of Tin-Antimony Oxides This table shows representative resistivity values for antimony-doped tin oxide (ATO), a material closely related to this compound, illustrating the effect of doping concentration.

| Material System | Dopant Level (at% Sb) | Resistivity (Ω·cm) | Reference Finding |

|---|---|---|---|

| Antimony Doped Tin Oxide (Thin Film) | 4% | 4.7 x 10⁻⁴ | Achieved low resistivity due to high charge carrier density. rsc.org |

| Antimony Doped Tin Oxide (Thin Film) | Not Specified | 1.23 x 10⁻² | Lowest resistivity achieved in a study optimizing spray pyrolysis parameters. scielo.br |

| Pure Antimony Single Crystal (Low Temp) | 0% | ~3.5 x 10⁻⁵ | Resistivity of pure antimony at room temperature. aps.org |

| Antimony-Tin Alloy (3 at% Sn, Low Temp) | N/A (Sn in Sb) | ~4.0 x 10⁻⁵ | Slight increase in resistivity at room temperature with tin addition. aps.org |

Ion Exchange Processes and Applications of Stannic Antimonate

Fundamental Principles of Ion Exchange in Stannic Antimonate (B1203111)

Stannic antimonate is a mixed hydrous oxide that functions as a cation exchanger. Its ion exchange properties are attributed to the presence of exchangeable protons in its structure.

Cation Exchange Mechanisms and Selectivity Sequences

The ion exchange process in this compound primarily involves the replacement of its structural protons with cations from a surrounding solution. This exchange is influenced by factors such as the charge and hydrated radii of the incoming ions. Generally, ions with a higher charge and smaller hydrated radii are more readily exchanged. d-nb.infoorientjchem.org

The selectivity of this compound for various cations follows specific sequences. For alkali metals, an unusual selectivity sequence of Na⁺ < K⁺ < Rb⁺ < Cs⁺ has been observed. tandfonline.com For alkaline earth metals, the typical sequence of Mg²⁺ < Sr²⁺ < Ba²⁺ is found. tandfonline.com Studies have also shown selectivity for Co²⁺ and Ni²⁺. vscht.cz The affinity for monovalent metal ions has been reported as K⁺ > Na⁺ > Li⁺, and for divalent ions as Ba²⁺ > Ca²⁺ > Mg²⁺. orientjchem.org This indicates that ions with smaller hydrated radii can more easily enter the pores of the exchanger, leading to higher adsorption. orientjchem.org

Influence of Material Composition and Structure on Exchange Capacity

The ion exchange capacity of this compound is significantly affected by its chemical composition, specifically the Sb/Sn molar ratio, and its physical structure. An increase in the antimony (Sb) content relative to tin (Sn) generally leads to a higher ion exchange capacity. This is because a higher Sb⁵⁺ content increases the acidity of the material, which in turn enhances the electrostatic interaction with counter-ions. esrsaeg.net

The synthesis method and the resulting structure, whether amorphous or crystalline, also play a crucial role. For instance, amorphous this compound with an Sb/Sn ratio of 1.0 has an ion exchange capacity of 0.75 meq/g. vscht.cz The preparation conditions, such as the pH of the solution during synthesis, can influence the final composition and, consequently, the exchange capacity.

Ion Exchange Performance Studies

The performance of this compound as an ion exchanger has been evaluated through various studies, including the determination of distribution coefficients and its application in the separation of metal ion mixtures.

Distribution Coefficients (Kd Values) for Metal Ions

The distribution coefficient (Kd) is a measure of the affinity of the ion exchanger for a particular ion. Higher Kd values indicate greater selectivity. The Kd values for this compound are influenced by factors such as the pH of the solution and the nature of the metal ion.

For instance, the Kd values for Sr²⁺ and Ce³⁺ on iron silico-antimonates (a related composite material) show a dependency on the acid concentration of the medium. esrsaeg.net In one study, the selectivity sequence based on Kd values at 400 °C was determined to be Eu³⁺ > Co²⁺ > Sr²⁺ > Cs⁺. researchgate.net The distribution coefficients for various metal ions on tin(IV) tungstoborate, another related compound, showed the sequence Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Ca²⁺ > Mg²⁺ > Al³⁺ > Th⁴⁺. asianpubs.org

Table 1: Distribution Coefficients (Kd) of Selected Metal Ions on Iron Silico-Antimonate at Different Acid Concentrations esrsaeg.net | [H⁺] | FeSiSb(111) Kd (ml/g) | FeSiSb(114) Kd (ml/g) | |---|---|---| | | Sr²⁺ | Ce³⁺ | Sr²⁺ | Ce³⁺ | | 10⁻⁴ | 270 | 1900 | - | - | | 10⁻³ | 209 | - | - | 99900 | | 10⁻² | 170 | - | - | 4445 | | 10⁻¹ | 153 | 4.0 | - | - | Note: This table is based on data for a related composite material, iron silico-antimonate, to illustrate the concept of distribution coefficients.

Quantitative Separations of Binary and Ternary Metal Ion Mixtures

This compound has proven effective in the quantitative separation of various metal ion mixtures. Through techniques like thin-layer chromatography and column chromatography, successful separations have been achieved.

For example, binary mixtures such as La³⁺/Ce³⁺ from Pr³⁺/Nd³⁺, and Ga³⁺ from In³⁺ have been resolved using this compound layers with dimethylsulfoxide (DMSO)-aqueous solvent systems. tandfonline.comresearchgate.net It has also been used for the quantitative separation of uranium from numerous other metal ions, including Fe³⁺ and Th⁴⁺, with recovery rates exceeding 95%. tandfonline.com Furthermore, separations of Mg²⁺ from Mn²⁺, Ba²⁺ from Mn²⁺, and Cd²⁺ from Mn²⁺ have been successfully performed using stannic arsenoantimonate, a related material.

Table 2: Examples of Binary Separations Achieved with this compound and Related Materials

| Separated Ions | Material Used | Reference |

|---|---|---|

| La³⁺/Ce³⁺ from Pr³⁺/Nd³⁺ | This compound | tandfonline.comresearchgate.net |

| Ga³⁺ from In³⁺ | This compound | tandfonline.comresearchgate.net |

| Uranium from various metal ions | This compound | tandfonline.com |

| Mg²⁺ from Mn²⁺ | Stannic arsenoantimonate | |

| Ba²⁺ from Mn²⁺ | Stannic arsenoantimonate | |

| Cd²⁺ from Mn²⁺ | Stannic arsenoantimonate |

Effect of Thermal Treatment on Ion Exchange Properties

The ion exchange capacity of this compound is sensitive to thermal treatment. Generally, heating the material leads to a decrease in its ion exchange capacity. This is attributed to the loss of structural water and the condensation of hydroxyl groups, which are the active exchange sites.

For instance, the ion exchange capacity of this compound has been observed to decrease from 1.8 meq/g at 100°C to 0.5 meq/g at 600°C. However, in some cases, a slight initial increase in ion exchange capacity at lower temperatures (e.g., up to 100°C) has been reported for related composite materials like stannic antimony silicate (B1173343) before a gradual decrease at higher temperatures. akjournals.com In contrast, the ion exchange capacity of stannic arsenate increases up to 100°C and then decreases, while that of this compound consistently decreases with increasing temperature. Despite this, this compound retains a significant portion of its exchange capacity even at elevated temperatures, demonstrating good thermal stability compared to some other inorganic ion exchangers. cdnsciencepub.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Iron silico-antimonate |

| Stannic arsenoantimonate |

| Tin(IV) tungstoborate |

| Stannic antimony silicate |

Regeneration and Reusability of this compound Exchangers

The ability to be regenerated and reused is a critical factor for the cost-effectiveness and environmental sustainability of any ion exchange material. This compound, as an inorganic ion exchanger, can be regenerated for multiple cycles. The regeneration process typically involves treating the exhausted exchanger with a suitable eluent to strip the adsorbed ions and restore the material to its original ionic form. frtr.govenvirofalk.com

The choice of regenerant solution depends on the specific ions that have been exchanged. For instance, to regenerate the H+ form of the exchanger, treatment with a mineral acid like nitric acid is common. The efficiency of regeneration can be influenced by factors such as the concentration of the regenerant, contact time, and temperature. After regeneration, the exchanger is typically washed to remove any excess regenerant before being reused. envirofalk.com

Research has shown that stannic arsenoantimonate, a related compound, can be regenerated and reused without a significant loss in its ion exchange capacity. While specific data on the number of cycles this compound can endure without significant degradation is limited in the provided search results, the general principle for inorganic ion exchangers is that they can be reused. frtr.gov However, it's also noted that in some applications, particularly in radioactive waste treatment, inorganic ion exchangers may be used only once. watermanaustralia.com

Factors Affecting Regeneration:

Eluent Type and Concentration: The effectiveness of stripping the adsorbed ions is highly dependent on the chemical nature and concentration of the eluent.

Contact Time: Sufficient time must be allowed for the eluent to interact with the exchanger and displace the bound ions.

Temperature: In some cases, temperature can influence the kinetics of the regeneration process.

Comparative Analysis with Other Inorganic Ion Exchangers

This compound belongs to a class of inorganic ion exchangers that offer distinct advantages over organic resins, particularly in terms of thermal stability and resistance to radiation. This makes them suitable for applications in high-temperature environments and in the treatment of radioactive waste. iaea.org

Compared to other inorganic ion exchangers, this compound exhibits unique selectivity for certain metal ions. Its performance characteristics, such as ion exchange capacity and selectivity, are often compared with other materials like stannic arsenate, titanium antimonate, and various zeolites.

While some inorganic exchangers like stannic arsenate show an increase in exchange capacity up to a certain temperature, the exchange capacity of this compound has been observed to decrease with increasing temperature. this compound is also noted for its stability in various solvents and electrolyte conditions, a desirable property for diverse applications. asianpubs.org

Below is a comparative table summarizing the properties of this compound and other selected inorganic ion exchangers based on the available information.

| Ion Exchanger | Key Properties | Selectivity Highlights | Reference |

| This compound | High thermal stability, radiation resistance. | Strong selectivity for Eu³⁺, Co²⁺, Sr²⁺, and Cs⁺ at elevated temperatures. | |

| Stannic Arsenate | Good thermal stability. | Shows different ion exchange properties and selectivity compared to simple salts. | researchgate.net |

| Titanium Antimonate | Considered for its ion exchange capacity and stability. | Not detailed in the provided results. | |

| Stannic Tungstoborate | Stable in 1.0 M mineral acids and metal chlorides. asianpubs.org | Higher exchange capacity for K⁺ > Na⁺ > Li⁺. asianpubs.org | asianpubs.org |

| Natural Zeolites | First materials used in ion exchange processes. iaea.org | Used as backfill or buffer materials in radioactive waste disposal. iaea.org | iaea.org |

| Metal Ferrocyanides | Used as scavengers for alkali metals, useful in radioactive waste separation. vscht.cz | Selective for Cs-137 and Sr-90. vscht.cz | vscht.cz |

Column Chromatography Applications of this compound

Column chromatography is a fundamental separation technique that utilizes a stationary phase packed within a column to separate components of a mixture. units.itchromtech.com this compound has been effectively employed as a stationary phase in column chromatography for the separation of various metal ions. core.ac.uk Its high selectivity and stability make it a valuable material for these applications.

The general principle involves packing a column with this compound particles and then passing a solution containing the mixture of ions through the column. chromtech.com Due to differential affinities of the ions for the this compound, they travel through the column at different rates, allowing for their separation. units.it The separated ions can then be collected in fractions as they elute from the column. uoanbar.edu.iq

While specific examples of separations using this compound columns are mentioned, such as in the analysis of antacid formulations for magnesium and aluminum, detailed procedural data is not extensively available in the provided search results. asianpubs.org However, the use of related inorganic ion exchangers in column operations has been successful, suggesting the viability of this compound for similar quantitative separations. researchgate.net

Thin Layer Chromatography (TLC) Applications of this compound

Thin-layer chromatography (TLC) is a versatile and widely used separation technique for both qualitative and quantitative analysis. In this method, a thin layer of an adsorbent material, the stationary phase, is coated onto a flat carrier like a glass plate. this compound has been successfully utilized as a stationary phase in TLC for the separation of a wide range of metal ions. tandfonline.comtandfonline.com

This compound layers, often prepared without a binder, have demonstrated utility in separating complex mixtures of metal ions. tandfonline.com The separation is achieved by applying the sample mixture as a spot on the TLC plate and developing the chromatogram by allowing a suitable solvent system (mobile phase) to move up the plate by capillary action. The differential migration of the ions, based on their interaction with the this compound and the mobile phase, results in their separation. tandfonline.com

Research has shown the successful use of this compound TLC for numerous separations, including:

The resolution of binary mixtures such as La³⁺ and Ce³⁺ from Pr³⁺, Nd³⁺, and Sm³⁺. tandfonline.com

The quantitative separation of uranium from a large number of other metal ions. tandfonline.com

The choice of the mobile phase is crucial for achieving effective separation. Solvent systems containing dimethylsulfoxide (DMSO) mixed with acids like nitric acid or hydrochloric acid have proven effective for separating various metal ions on this compound TLC plates. tandfonline.com

Table of Separations Achieved on this compound Thin Layers:

| Solvent System | Metal Ion Separation | Reference |

| DMSO - 6 M HNO₃ | La³⁺ (0.00-0.20) - Pr³⁺ (0.74-1.00) | tandfonline.com |

| Not Specified | Quantitative separation of Uranium from 19 other ions | tandfonline.com |

Adsorption Phenomena and Environmental Remediation with Stannic Antimonate

Adsorption Kinetics and Isotherms of Pollutants on Stannic Antimonate (B1203111)

The study of adsorption kinetics provides insights into the rate at which pollutants are removed from a solution, while adsorption isotherms describe the equilibrium distribution of adsorbates between the liquid and solid phases.

The adsorption process of various metal ions onto stannic antimonate and similar materials often follows specific kinetic models. For instance, the pseudo-second-order kinetic model has been found to accurately describe the adsorption of several cations, suggesting that the rate-limiting step may be chemical adsorption. researchgate.netmdpi.com This model implies that the adsorption rate is dependent on the square of the number of unoccupied active sites on the adsorbent's surface.

Adsorption isotherms are crucial for understanding the interaction between the adsorbate and the adsorbent and for determining the maximum adsorption capacity. The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netnih.govmdpi.com A good fit to the Langmuir model, as has been observed in some studies involving antimonate compounds, suggests that a single layer of pollutant molecules forms on the adsorbent surface. nih.govmdpi.com The Freundlich model, on the other hand, is an empirical equation that describes multilayer adsorption on a heterogeneous surface. researchgate.netnih.gov The applicability of either model depends on the specific pollutant and the characteristics of the this compound material.

Table 1: Adsorption Kinetic and Isotherm Models

| Model | Description | Key Parameters |

| Pseudo-first-order | Assumes the rate of adsorption is proportional to the number of available sites. | Rate constant (k1), Equilibrium adsorption capacity (qe) |

| Pseudo-second-order | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. mdpi.com | Rate constant (k2), Equilibrium adsorption capacity (qe) |

| Langmuir Isotherm | Describes monolayer adsorption on a homogeneous surface. mdpi.com | Maximum adsorption capacity (qm), Langmuir constant (KL) |

| Freundlich Isotherm | Describes multilayer adsorption on a heterogeneous surface. researchgate.net | Freundlich constant (KF), Adsorption intensity (n) |

This table provides a summary of common models used to analyze adsorption data.

Mechanistic Insights into Adsorption Processes (e.g., Chemisorption, Electrostatic Interactions)

The removal of pollutants by this compound involves a combination of physical and chemical adsorption mechanisms. taylorandfrancis.com The primary mechanisms include ion exchange, chemisorption, and electrostatic interactions.

Chemisorption involves the formation of chemical bonds between the adsorbate molecules and the surface of the this compound. taylorandfrancis.com This process is often irreversible and is characterized by a high activation energy. The pseudo-second-order kinetic model's frequent applicability to heavy metal adsorption on materials like this compound suggests that chemisorption is a dominant mechanism. researchgate.netmdpi.com

Electrostatic interactions also play a crucial role, particularly for charged pollutants. The surface of this compound can possess a charge that attracts oppositely charged ions from the solution. taylorandfrancis.comnih.gov The pH of the solution significantly influences the surface charge of the adsorbent and the speciation of the pollutant, thereby affecting the strength of these electrostatic interactions. mdpi.comsolubilityofthings.com

Ion exchange is a key mechanism for the removal of cationic pollutants. capes.gov.br this compound can exchange its mobile cations with heavy metal ions present in the wastewater. The unique crystal structure of this compound facilitates this selective exchange of ions.

Adsorption of Heavy Metal Ions by this compound Materials (e.g., Co2+, Cd2+, Antimony Species)

This compound has shown a remarkable ability to adsorb a variety of heavy metal ions from aqueous solutions. Research has demonstrated its effectiveness in removing toxic metals such as cobalt (Co²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). vscht.cz

Studies have reported significant adsorption capacities for these metals. For example, amorphous this compound has been shown to be selective for Co²⁺ and Ni²⁺. vscht.cz The efficiency of removal is often dependent on the specific form of the this compound (e.g., amorphous vs. crystalline) and the experimental conditions. vscht.czresearchgate.net

Furthermore, various forms of antimony, such as antimonite (Sb(III)) and antimonate (Sb(V)), which are themselves environmental pollutants, can be removed from water using different adsorbent materials. nih.govfrontiersin.orgresearchgate.netiaees.orgmdpi.comnih.gov While specific studies on the adsorption of antimony species by this compound are less common, the principles of adsorption suggest it could be a viable candidate for this purpose as well.

Table 2: Reported Adsorption of Various Heavy Metals by Antimonate-Based Materials

| Pollutant | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

| Co²⁺ | Amorphous this compound | Not specified, but selective | vscht.cz |

| Ni²⁺ | Amorphous this compound | Not specified, but selective | vscht.cz |

| Sb(III) | Modified Polyacrylonitrile | 125.4 | nih.gov |

| Sb(V) | Modified Polyacrylonitrile | 177.3 | nih.gov |

| Sb(III) | ZrO₂-Carbon Nanofibers | 70.83 | nih.gov |

| Sb(V) | ZrO₂-Carbon Nanofibers | 57.17 | nih.gov |

This table presents a selection of research findings on the adsorption of heavy metals by various adsorbents, including those with similar functionalities to this compound.

Synergistic Adsorption Effects in Multi-Contaminant Systems

In real-world wastewater scenarios, multiple pollutants often coexist. The presence of multiple contaminants can lead to either antagonistic or synergistic effects on adsorption. mdpi.com Antagonistic effects occur when the adsorption of one pollutant is hindered by the presence of another, often due to competition for the same active sites. mdpi.com

Factors Influencing Adsorption Efficiency (e.g., pH, Temperature, Coexisting Ions)

The efficiency of pollutant removal by this compound is influenced by several key environmental factors:

pH: The pH of the solution is a critical parameter that affects both the surface charge of the this compound and the chemical form (speciation) of the pollutant ions. mdpi.comsolubilityofthings.com For cationic pollutants, adsorption is generally more favorable at higher pH values where the adsorbent surface tends to be more negatively charged. mdpi.com Conversely, for anionic pollutants, lower pH values might be more effective.

Coexisting Ions: The presence of other ions in the solution can compete with the target pollutants for active adsorption sites on the this compound, potentially reducing its removal efficiency. mdpi.comnih.gov The extent of this interference depends on the concentration and affinity of the coexisting ions for the adsorbent.

This compound in Aqueous Environment Decontamination

The unique properties of this compound make it a promising material for the decontamination of aqueous environments. Its high ion-exchange capacity and selectivity for certain heavy metals allow for the effective removal of these toxic substances from contaminated water sources. osti.gov

The application of this compound in water treatment can contribute to improving water quality and safety by reducing the concentration of hazardous materials. Its use in environmental remediation aligns with the broader goals of sustainable chemistry and the development of effective technologies for pollution control. Further research and development in this area could lead to the large-scale application of this compound and similar materials for treating industrial wastewater and remediating polluted water bodies.

Catalytic and Electrocatalytic Research Involving Stannic Antimonate

Stannic Antimonate (B1203111) as a Catalyst Support Material

The utility of stannic antimonate as a catalyst support stems from its stability, high surface area, and the potential for synergistic interactions with the active catalyst. mdpi.comacs.org The support can influence the dispersion of metal nanoparticles, modify their electronic properties, and provide additional functionalities such as acidity or basicity, all of which can significantly impact catalytic performance. mdpi.comacs.org

This compound, often in the form of antimony-doped tin oxide (ATO), serves as a support for noble metal catalysts. researchgate.net These supports are valued for their high electrical conductivity and stability. For instance, platinum (Pt) nanoparticles have been deposited on carbon supports modified with ATO ((SnO₂)₉·(Sb₂O₅)₁) for the ammonia (B1221849) electro-oxidation reaction. researchgate.net While carbon black is a common support due to its large surface area and conductivity, materials like ATO can play a more active role than simply being a mechanical support. researchgate.net The use of this compound-based supports can enhance the catalytic activity and stability of noble metals like platinum, palladium, and ruthenium for various applications, including fuel cells and exhaust gas treatment. google.co.ug

Transition metal chalcogenides, such as molybdenum disulfide (MoS₂) and ruthenium selenide (B1212193) (RuSe), are recognized as efficient, non-noble metal electrocatalysts for reactions like water splitting. mdpi.commst.edu While extensive research exists on supporting these chalcogenides on various materials, specific studies detailing this compound as a direct support for RuSe are not prevalent in the reviewed literature. However, the principles of catalyst-support interaction suggest that the properties of this compound could be beneficial for dispersing and stabilizing chalcogenide nanoparticles. The development of such composite materials represents an ongoing area of catalyst research. mdpi.com

The characteristics of the support material have a decisive influence on the activity, selectivity, and stability of the supported catalysts. mdpi.com Key properties of the this compound support that affect catalytic performance include its surface area, porosity, and surface acidity.